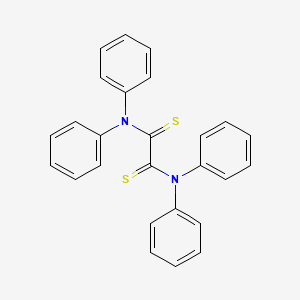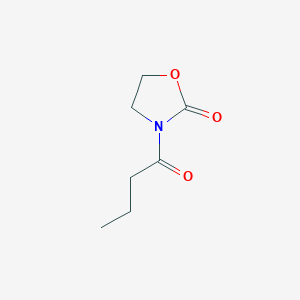
2-Oxazolidinone, 3-(1-oxobutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 3-(1-oxobutyl)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant antibacterial properties. Oxazolidinones have gained attention due to their effectiveness against multidrug-resistant Gram-positive bacteria .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolidinone, 3-(1-oxobutyl)- typically involves the formation of the 1,3-oxazolidin-2-one ring. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach involves the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, resulting in 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .
Industrial Production Methods: Industrial production methods for oxazolidinones often involve the use of palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, providing 3-aryl-2-oxazolidinones in good yields . This method is efficient and versatile, allowing for the production of oxazolidinones on a large scale.
化学反応の分析
Types of Reactions: 2-Oxazolidinone, 3-(1-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine compounds, trimethylsilyl azide, and palladium catalysts . The conditions for these reactions typically involve specific solvents and temperatures to ensure high yields and purity of the products.
Major Products Formed: The major products formed from these reactions include 4,5-disubstituted oxazolidin-2-ones and 3-aryl-2-oxazolidinones . These products are valuable intermediates in the synthesis of various pharmaceuticals and other biologically active compounds.
科学的研究の応用
2-Oxazolidinone, 3-(1-oxobutyl)- has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinones are known for their antibacterial activity, making them valuable in the treatment of infections caused by multidrug-resistant Gram-positive bacteria . Additionally, these compounds are used in the development of new antibiotics and other therapeutic agents .
作用機序
The mechanism of action of 2-Oxazolidinone, 3-(1-oxobutyl)- involves the inhibition of bacterial protein synthesis. This compound binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction . This unique mechanism makes oxazolidinones effective against bacteria that have developed resistance to other antibiotics.
類似化合物との比較
Similar Compounds: Similar compounds to 2-Oxazolidinone, 3-(1-oxobutyl)- include linezolid, tedizolid, and cycloserine . These compounds share the oxazolidinone core structure and exhibit similar antibacterial properties.
Uniqueness: What sets 2-Oxazolidinone, 3-(1-oxobutyl)- apart from other similar compounds is its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in the field of antibacterial agents.
特性
CAS番号 |
60420-28-2 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
3-butanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H11NO3/c1-2-3-6(9)8-4-5-11-7(8)10/h2-5H2,1H3 |
InChIキー |
OCGBHRRSRUWGIM-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N1CCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



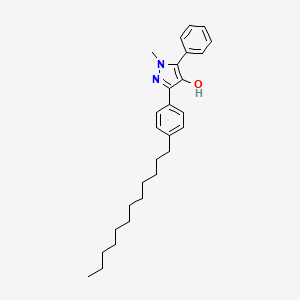
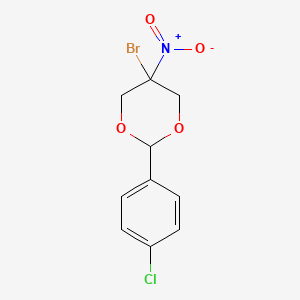
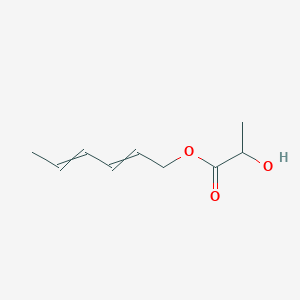
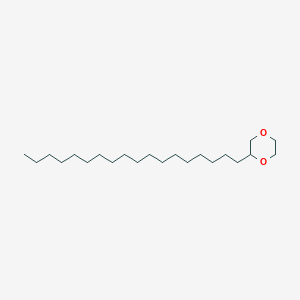
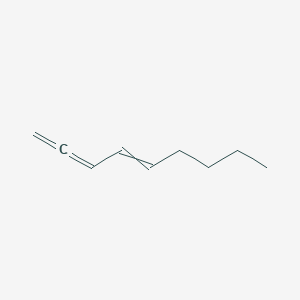
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)
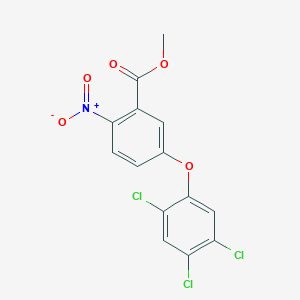
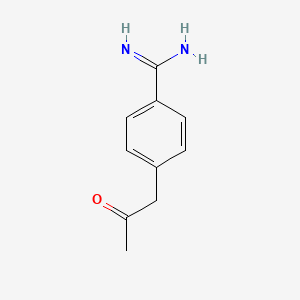
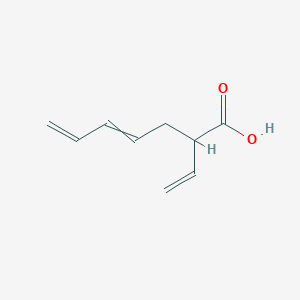
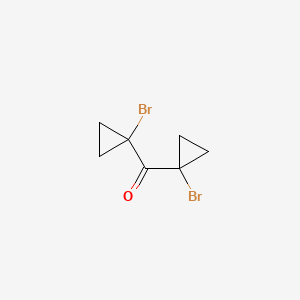
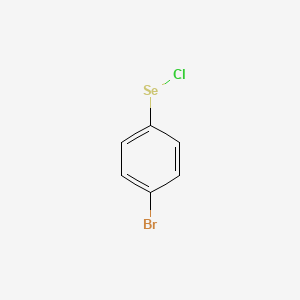
![(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14603242.png)
